2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is an acetamide derivative featuring a piperidine core sulfonylated at the 1-position with a 4-chlorophenyl group. The acetamide moiety is linked to a 2,5-dimethoxyphenyl substituent, conferring distinct electronic and steric properties. The 4-chlorophenylsulfonyl group enhances rigidity and may influence binding interactions, while the 2,5-dimethoxyphenyl group contributes electron-donating effects and lipophilicity.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-17-8-11-20(29-2)19(14-17)23-21(25)13-16-5-3-4-12-24(16)30(26,27)18-9-6-15(22)7-10-18/h6-11,14,16H,3-5,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPJSOGTYXUGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Piperidine ring : A six-membered saturated nitrogen-containing ring.
- Sulfonyl group : Enhances solubility and biological activity.
- Dimethoxyphenyl acetamide moiety : Contributes to its pharmacological properties.
The molecular formula is with a molecular weight of approximately 422.91 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes, such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and urea metabolism, respectively. In vitro studies have shown that derivatives exhibit strong inhibitory activity against these enzymes, with IC50 values indicating effective binding .
- Antimicrobial Activity : Compounds similar to this one have demonstrated significant antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Potential : Research indicates that the compound may exhibit anticancer activity through apoptosis induction in cancer cells, possibly by modulating signaling pathways related to cell survival and proliferation .
Biological Activity Data
Case Studies
Several studies have highlighted the biological efficacy of compounds related to This compound :
-
Study on Antimicrobial Properties :
A series of piperidine derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that certain derivatives exhibited notable antibacterial effects against clinically relevant strains, suggesting potential therapeutic applications in treating infections . -
Enzyme Inhibition Study :
A recent study focused on the enzyme inhibition properties of synthesized sulfonamide derivatives. It was found that the compounds showed potent inhibition against AChE and urease, with some derivatives achieving IC50 values as low as 0.63 µM, indicating strong potential for treating conditions like Alzheimer's disease and urolithiasis .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Piperidine Ring : A six-membered ring containing nitrogen, which is known for its ability to interact with biological systems.
- 4-Chlorophenylsulfonyl Group : Enhances the compound's reactivity and biological activity.
- Acetamide Moiety : Contributes to the compound's pharmacological properties.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the 4-Chlorophenylsulfonyl Group : Sulfonylation is performed using 4-chlorobenzenesulfonyl chloride in the presence of a base.
- Attachment of the Acetamide Moiety : Acylation is conducted using acetic anhydride or acetyl chloride.
- Final Modifications : Additional groups can be introduced to enhance biological activity.
The compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
In vitro studies have shown that 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide exhibits significant antibacterial properties against various strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Salmonella typhi | 20 | 16 |
| Pseudomonas aeruginosa | 12 | 128 |
These results indicate moderate to strong antibacterial activity, comparable to standard antibiotics like ciprofloxacin .
Anticancer Research
The compound's potential as an anticancer agent has been explored in several studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism of action may involve targeting specific signaling pathways associated with tumor growth and survival .
Case Studies
Several case studies have documented the efficacy of this compound in different therapeutic contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
- Cancer Treatment : Research indicated that the compound could sensitize cancer cells to chemotherapy agents, enhancing their effectiveness against resistant cancer types .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Conformational and Crystallographic Differences
- Target Compound: The sulfonyl group on the piperidine likely imposes rigidity, reducing rotational freedom compared to non-sulfonylated analogs. The 2,5-dimethoxyphenyl group may adopt a planar conformation due to resonance effects.
- 3,4-Dichlorophenyl-Pyrazole Analog () : Crystal structures reveal three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. Hydrogen bonding forms R₂²(10) dimers, enhancing stability.
- 2,6-Dichlorophenyl-Thiazole Analog (): The dichlorophenyl ring is twisted 79.7° relative to the thiazole, with intermolecular N–H⋯N hydrogen bonds creating 1-D chains.
Electronic and Pharmacological Implications
- Electron-Withdrawing vs. Donating Groups: The target compound’s 2,5-dimethoxyphenyl group donates electrons, increasing lipophilicity and possibly bioavailability compared to dichlorophenyl analogs (e.g., ).
- Heterocyclic Cores: The piperidine-sulfonyl group in the target compound may offer unique binding modes compared to pyrazole () or thiazole () cores, which are smaller and more planar.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide?
- Methodology : The compound can be synthesized via a multi-step approach:
Sulfonylation of piperidine : React piperidine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonylated intermediate .
Acetamide coupling : React the sulfonylated piperidine with 2-chloro-N-(2,5-dimethoxyphenyl)acetamide in a polar solvent (e.g., ethanol or dichloromethane) under reflux, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Purification : Crystallize the product via slow evaporation in ethanol or chloroform-acetone mixtures .
Q. How is the structural integrity of this compound validated in academic research?
- Techniques :
- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- NMR spectroscopy : Confirms substituent positions (e.g., integration of methoxy protons at δ ~3.8 ppm) and absence of impurities .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC50 values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Approach :
Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to predict binding modes .
QSAR analysis : Correlate substituent electronic properties (Hammett σ constants) with activity data to guide structural modifications .
MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
Q. What experimental strategies resolve contradictions in biological activity data?
- Case study : If conflicting cytotoxicity results arise:
Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .
Q. How does the compound’s crystal packing influence its physicochemical properties?
- Analysis :
- Hydrogen-bond networks : Identify intermolecular interactions (e.g., C–H⋯O or N–H⋯O) that enhance solubility or stability .
- Torsional angles : Measure dihedral angles between the sulfonylpiperidine and dimethoxyphenyl moieties to predict conformational flexibility .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide formulation studies .
Q. What environmental fate studies are critical for this compound?
- Protocols :
Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor decay via HPLC .
Soil adsorption : Perform batch experiments with varying organic matter content to calculate Koc values .
Aquatic toxicity : Test on Daphnia magna or zebrafish embryos to determine LC50/EC50 .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
